molecular formula C22H31FN2O3 B10820394 5-fluoro EDMB-PICA CAS No. 2666934-54-7

5-fluoro EDMB-PICA

Cat. No.: B10820394
CAS No.: 2666934-54-7
M. Wt: 390.5 g/mol
InChI Key: RNWBJOCYFGGMRJ-LJQANCHMSA-N
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Preparation Methods

The synthesis of 5-fluoro EDMB-PICA involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.

    Attachment of the Fluoropentyl Side Chain: The 5-fluoropentyl side chain is introduced via alkylation reactions.

    Formation of the Amide Bond: The amide bond is formed by reacting the indole derivative with 3-methyl-L-valine.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield. This includes optimizing reaction temperatures, solvents, and catalysts to achieve the desired product efficiently.

Chemical Reactions Analysis

5-fluoro EDMB-PICA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. Major products formed from these reactions include hydroxylated, reduced, and hydrolyzed derivatives of this compound .

Mechanism of Action

5-fluoro EDMB-PICA exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects. The compound’s high affinity for the CB1 receptor contributes to its potent effects .

Properties

CAS No.

2666934-54-7

Molecular Formula

C22H31FN2O3

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C22H31FN2O3/c1-5-28-21(27)19(22(2,3)4)24-20(26)17-15-25(14-10-6-9-13-23)18-12-8-7-11-16(17)18/h7-8,11-12,15,19H,5-6,9-10,13-14H2,1-4H3,(H,24,26)/t19-/m1/s1

InChI Key

RNWBJOCYFGGMRJ-LJQANCHMSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CCOC(=O)C(C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Origin of Product

United States

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